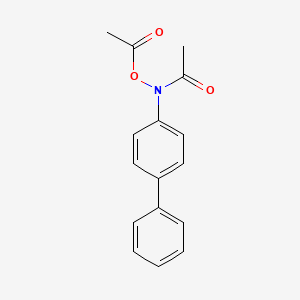

N-Acetoxy-4-acetylaminobiphenyl

Description

Structure

3D Structure

Properties

CAS No. |

26541-56-0 |

|---|---|

Molecular Formula |

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

(N-acetyl-4-phenylanilino) acetate |

InChI |

InChI=1S/C16H15NO3/c1-12(18)17(20-13(2)19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3 |

InChI Key |

UJDATCBZIHYYMW-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C |

Other CAS No. |

26541-56-0 |

Synonyms |

N-acetoxy-4-acetylaminobiphenyl |

Origin of Product |

United States |

Metabolic Pathways and Bioactivation of N Acetoxy 4 Acetylaminobiphenyl Precursors

N-Hydroxylation of 4-Acetylaminobiphenyl (B142796) and Related Aromatic Amines

A key initial step in the metabolic activation of 4-acetylaminobiphenyl and other aromatic amines is N-hydroxylation. This reaction introduces a hydroxyl group to the nitrogen atom of the amine, a crucial modification that prepares the molecule for subsequent activation steps.

Enzymatic Catalysis by Cytochrome P450 Isoforms (e.g., CYP1A2)

The N-hydroxylation of aromatic amines is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP1A2 being a major contributor. frontiersin.orgwikipedia.org In vitro studies using human and rat liver microsomes have demonstrated that CYP1A2 is a primary enzyme responsible for the N-hydroxylation of 4-aminobiphenyl (B23562) (ABP), the deacetylated precursor of 4-acetylaminobiphenyl. oup.com This bioactivation model posits that the initial N-hydroxylation by CYP1A2 is a critical step, which is then followed by phase II conjugation to form a reactive nitrenium ion that can bind to DNA. nih.gov

However, research also suggests a more complex role for CYP1A2. While it is involved in the metabolic activation, it may also contribute to the detoxification of ABP. nih.gov Studies in mice have shown that even in the absence of CYP1A2, significant N-hydroxylation of ABP still occurs, indicating the involvement of other P450 isoforms. nih.govnih.gov One such isoform identified is CYP2E1, which has been shown to be capable of N-hydroxylating ABP. nih.govnih.gov It is important to note that there are species-specific differences in the metabolic activation of ABP, with CYP1A2's role being more pronounced in humans and rats than in mice. oup.com

Table 1: Key Cytochrome P450 Isoforms in Aromatic Amine N-Hydroxylation

| Enzyme | Substrate(s) | Role in Metabolism | Key Findings |

| CYP1A2 | 4-Aminobiphenyl (ABP), Aromatic Amines | N-hydroxylation (Bioactivation) and Detoxification | Traditionally considered the primary enzyme for ABP N-hydroxylation nih.gov. Also contributes to in vivo plasma clearance of ABP nih.gov. |

| CYP2E1 | 4-Aminobiphenyl (ABP) | N-hydroxylation (Bioactivation) | Identified as a novel enzyme capable of N-oxidizing ABP in adult mice nih.gov. |

Role of Flavin-Containing Monooxygenases (FMO)

Flavin-containing monooxygenases (FMOs) are another class of enzymes that catalyze the oxygenation of various xenobiotics containing heteroatoms. wikipedia.orgnih.gov While the primary role of FMOs is often associated with the detoxification of compounds by converting them into more polar and excretable metabolites, they can also be involved in bioactivation. researchgate.net Human FMO3 is known to N-oxygenate primary, secondary, and tertiary amines. nih.gov Although the role of FMOs in the specific N-hydroxylation of 4-acetylaminobiphenyl is not as extensively documented as that of CYPs, their known substrate specificity for amines suggests a potential contribution to this metabolic pathway. mdpi.com

O-Acetylation of N-Hydroxy-4-acetylaminobiphenyl

Following N-hydroxylation, the resulting N-hydroxy-4-acetylaminobiphenyl undergoes O-acetylation, a critical step that converts it into the highly reactive and unstable N-acetoxy-4-acetylaminobiphenyl. This metabolite can then spontaneously break down to form a nitrenium ion that readily adducts with DNA.

N-Acetyltransferase (NAT) Isoforms and Substrate Specificity (NAT1, NAT2)

The O-acetylation of N-hydroxy arylamines is predominantly catalyzed by N-acetyltransferase (NAT) enzymes. Humans express two isoforms, NAT1 and NAT2, which differ in their genetic regulation, tissue expression, and substrate selectivity. frontiersin.org Both NAT1 and NAT2 can catalyze the O-acetylation of N-hydroxy-4-aminobiphenyl (N-OH-ABP). nih.govresearchgate.net

Studies have shown that the metabolic activation of N-OH-ABP via O-acetylation is catalyzed by both recombinant human NAT1 and NAT2. nih.gov The affinity for N-hydroxy-arylamine substrates differs between the two isoforms, with NAT2 generally showing a higher affinity for substrates like N-OH-ABP, which is consistent with its larger active site. nih.govresearchgate.net Genetic polymorphisms in NAT1 and NAT2 can lead to different acetylator phenotypes (rapid, intermediate, and slow), which can influence an individual's susceptibility to cancers associated with aromatic amine exposure. nih.gov

Table 2: Comparison of Human NAT1 and NAT2 in O-Acetylation

| Feature | NAT1 | NAT2 |

| Substrate Specificity | Catalyzes O-acetylation of N-hydroxy-arylamines. researchgate.net | Catalyzes O-acetylation of N-hydroxy-arylamines with generally higher affinity than NAT1 for some substrates. nih.govresearchgate.net |

| Tissue Expression | Widely expressed in various tissues. | Primarily expressed in the liver and gastrointestinal tract louisville.edu. |

| Genetic Polymorphism | Associated with cancer risk modifications. nih.gov | Well-characterized rapid and slow acetylator phenotypes influencing cancer susceptibility. nih.gov |

Non-Enzymatic O-Acetylation Mechanisms

While enzymatic O-acetylation is the primary pathway, non-enzymatic reactions can also occur. For instance, acetylsalicylic acid (aspirin) has been shown to directly acetylate certain N-hydroxy arylamines, including the N-hydroxy derivative of 4-aminobiphenyl, in a non-enzymatic reaction. nih.gov This reaction proceeds via the formation of a reactive N-acetoxy arylamine and is dependent on the concentrations of both the N-hydroxy arylamine and the acetyl donor. nih.gov

Deacetylation and Transacetylation Pathways

Deacetylation and transacetylation are additional metabolic pathways that influence the fate of 4-acetylaminobiphenyl and its metabolites. Human uroepithelial cells, a target for bladder carcinogens like 4-aminobiphenyl, have been shown to contain microsomal acetyltransferases capable of both O- and N-deacetylation of this compound (N-OAc-AABP). nih.gov The primary product of microsomal incubation of N-OAc-AABP is the O-deacetylated product, N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). nih.gov

Transacetylation, or N,N-acetyltransfer, is a reaction where an acetyl group is transferred from an N-hydroxy-N-acylarylamine to an arylamine. Hamster skin and liver cytosols have been shown to catalyze the N,N-acetyltransfer from N-hydroxy-4-acetylaminobiphenyl to 2-aminofluorene. nih.gov This indicates that N-hydroxy-4-acetylaminobiphenyl can serve as an acetyl donor in the metabolism of other aromatic amines.

Sulfation and Glucuronidation Pathways as Competing Deactivation Routes

In the metabolism of xenobiotics, including the precursors to this compound, sulfation and glucuronidation represent two major Phase II conjugation pathways. These pathways compete to deactivate and facilitate the excretion of metabolites. Generally, sulfation is considered a high-affinity, low-capacity pathway, meaning it is efficient at low substrate concentrations. uef.fi In contrast, glucuronidation is a low-affinity, high-capacity pathway, becoming more prominent at higher substrate concentrations when sulfation pathways may become saturated. uef.fi

The balance between these two pathways can be critical. For arylamines, N-glucuronidation can serve as a transport mechanism, carrying detoxified conjugates to the bladder. washington.edu However, the acid-labile nature of some N-glucuronide conjugates means the parent amine can be regenerated in the acidic environment of the urine, where it can then undergo local activation to toxic metabolites. washington.edu

Sulfotransferase (SULT) Activity on N-Hydroxy Metabolites

Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. This reaction typically increases the water solubility of the compound, preparing it for excretion. In the context of N-hydroxy metabolites of 4-acetylaminobiphenyl, SULT activity is a key pathway.

Research has shown that SULTs are capable of sulfonating genotoxic compounds like N-hydroxy-4-aminobiphenyl (N-OH-4ABP) and N-hydroxy-4-acetylaminobiphenyl (N-OH-4AABP). nih.gov Studies using cytosolic preparations from human tissues have demonstrated the presence of SULT activity capable of metabolizing these compounds in the liver and adrenal glands of fetuses as early as 14 weeks of gestation. nih.gov

| Tissue Source | Relative ST Activity (N-OH-4AABP vs. N-OH-4ABP) |

|---|---|

| Fetal and Neonatal Liver | Sulfation of N-OH-4ABP is approximately 2-fold higher than that of N-OH-4AABP. nih.gov |

| Adult Liver | Sulfation of N-OH-4AABP is higher than that of N-OH-4ABP. nih.gov |

UDP-Glucuronosyltransferase (UGT) Interactions

UDP-glucuronosyltransferases (UGTs) are membrane-bound enzymes, primarily located in the endoplasmic reticulum, that catalyze the conjugation of a wide variety of compounds with glucuronic acid, using uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) as a cofactor. researchgate.net This process, known as glucuronidation, is a major pathway for the detoxification and elimination of numerous xenobiotics. researchgate.netoup.com

In the metabolism of 4-aminobiphenyl precursors, UGTs play a significant role. Studies using human liver microsomes have shown that N-hydroxy-N-acetyl-4-aminobiphenyl is a substrate for glucuronidation. nih.gov The rate of glucuronidation for N-hydroxy-N-acetyl-4-aminobiphenyl was found to be greater than that for N-hydroxy-4-aminobiphenyl, which in turn was greater than that for the parent compound, 4-aminobiphenyl. nih.gov

The resulting glucuronide of N-hydroxy-N-acetyl-4-aminobiphenyl demonstrates significant stability compared to other related conjugates. nih.gov At a pH of 5.5, its half-life is 55 minutes, compared to 32 minutes for the glucuronide of N-hydroxy-4-aminobiphenyl under the same conditions. nih.gov

Specific UGT isoforms have been identified as being responsible for the N-glucuronidation of 4-aminobiphenyl. UGT1A4 and UGT1A9 are the primary enzymes involved, with UGT1A4 showing a higher affinity and efficiency for this substrate. risksciences.com

| UGT Isoform | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| UGT1A4 | 58.8 risksciences.com | 234.9 risksciences.com |

| UGT1A9 | 227.5 risksciences.com | 31.2 risksciences.com |

Molecular Mechanisms of N Acetoxy 4 Acetylaminobiphenyl Reactivity and Adduct Formation

Electrophilic Nature and Chemical Reactivity of N-Acetoxy-4-acetylaminobiphenyl

This compound is a reactive metabolite of the carcinogenic aromatic amine, 4-acetylaminobiphenyl (B142796). Its chemical reactivity is central to its biological effects and stems from its nature as an electrophilic agent. The compound is an ester of an N-hydroxylamine, a class of compounds recognized as key metabolic activation products of aromatic amines. imrpress.com These N-acetoxy derivatives are considered ultimate carcinogens, possessing the inherent chemical reactivity to bind to cellular macromolecules without further metabolic conversion. psu.edu

The reactivity of this compound is characterized by a delicate balance between two primary reaction pathways during solvolysis: heterolysis of the nitrogen-oxygen (N-O) bond to form a nitrenium ion, and hydrolysis involving acyl-oxygen cleavage. rsc.orgrsc.org Studies have shown that for this compound, the preferred pathway can be highly dependent on the specific conditions. In neutral aqueous acetone (B3395972), it undergoes exclusive acyl-oxygen scission, a pathway that leads to the formation of N-hydroxy-4-acetylaminobiphenyl and acetylation of nucleophiles, rather than the arylamidation of macromolecules. psu.edursc.org This contrasts with other similar compounds, such as N-acetoxy-2-acetylaminofluorene, which proceeds exclusively with nitrenium ion formation under the same conditions. rsc.orgrsc.org This highlights a fundamental difference in the chemical behavior of these structurally related carcinogen metabolites. psu.edu

| Compound | Primary Reaction Pathway (Neutral pH) | Reference |

| This compound | Acyl-oxygen scission | rsc.org |

| N-Acetoxy-2-acetylaminofluorene | Nitrenium ion formation | rsc.orgrsc.org |

| N-Acetoxy-2-acetylaminonaphthalene | Acyl-oxygen scission | psu.edu |

| N-Acetoxy-1-acetylaminonaphthalene | Nitrenium ion formation | psu.edu |

Nitrenium Ion Formation and Stabilization

Nitrenium ions have long been postulated as the ultimate electrophilic species responsible for the formation of DNA adducts from aromatic amine carcinogens. imrpress.com These short-lived, highly reactive cations are generated through the heterolytic cleavage of the N-O bond in metabolically activated esters like this compound. imrpress.com The concept, first proposed in the mid-20th century, suggests that this positively charged nitrogen species is the primary agent that attacks the nucleophilic centers in DNA. imrpress.com

However, the propensity to form a nitrenium ion varies significantly among different N-acetoxyarylamides. For this compound, solvolysis studies have revealed that its tendency to form a nitrenium ion is surprisingly low under neutral physiological pH. rsc.orgrsc.org Unlike its fluorene (B118485) analogue, the 4-aminobiphenyl (B23562) derivative favors hydrolysis via acyl-oxygen cleavage. psu.edursc.org This suggests that the biphenyl-derived nitrenium ion is less stabilized than the fluorenyl-derived counterpart, making its formation less favorable. The stability of the potential nitrenium ion is a critical determinant of the reaction pathway, and in the case of this compound, the alternative hydrolysis route is the dominant chemical event in neutral aqueous environments. rsc.org

Covalent Adduction to Deoxyribonucleic Acid (DNA)

A central tenet of chemical carcinogenesis is the covalent binding of reactive chemical species to DNA, forming DNA adducts. ontosight.ainih.gov These adducts are considered critical lesions that can lead to mutations and initiate the process of cancer development. ontosight.ai this compound, as a reactive electrophile, is capable of forming such covalent adducts with DNA. ontosight.ai The formation of these adducts is believed to arise from the reaction of the electrophilic nitrogen of the arylnitrenium ion with nucleophilic sites on the DNA bases. imrpress.com

The reaction of this compound and its reactive intermediates with DNA is not random; it exhibits a marked preference for specific nucleobases. The most susceptible target for adduction is guanine (B1146940). nih.govnih.gov The primary adduct formed from the parent amine, 4-aminobiphenyl, is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). nih.gov This indicates a strong preference for the guanine base. While guanine is the predominant target, other bases can also be modified. Studies with related N-acetoxyarylamines have shown a tendency to generate adducts with deoxyadenosine (B7792050) and deoxycytidine, although often to a lesser extent than with deoxyguanosine. imrpress.com However, research indicates that the reaction of this compound itself with deoxyguanosine to yield C-8 adducts is inefficient compared to its fluorene analogue. nih.gov

The interaction between the reactive metabolite and DNA bases is also regioselective, meaning it occurs at specific atomic positions on the nucleobase. For adducts derived from 4-aminobiphenyl, the principal site of attachment on the guanine base is the C8 position. nih.govnih.gov The major adduct identified in numerous studies is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). nih.gov While the C8-guanine adduct is predominant, adducts at other positions, such as the N2 position of guanine, have been identified with other, structurally similar aromatic amines. For instance, the related compound trans-4-N-acetoxy-N-acetylaminostilbene forms cyclic N2,N3-guanine adducts. nih.gov Interestingly, direct reaction of this compound with deoxyguanosine does not produce high yields of the C8 adduct, a difficulty that can be overcome by replacing the N-acetoxy group with a better leaving group like 2,6-dichlorobenzoyloxy. nih.gov This modification facilitates the formation of biphenylamido adducts with deoxyguanosine. nih.gov

| Adduct Type | Position on Guanine | Parent Compound/Metabolite | Reference |

| dG-C8-ABP | C8 | 4-Aminobiphenyl | nih.gov |

| Biphenylamido-dG | C8 | N-(2,6-dichlorobenzoyloxy)-4-acetylaminobiphenyl | nih.gov |

| Cyclic N2,N3-guanine adduct | N2, N3 | trans-4-N-acetoxy-N-acetylaminostilbene | nih.gov |

DNA adducts can vary in their chemical stability. Some adducts are stable and can persist in the DNA for long periods unless removed by cellular repair mechanisms, while others are unstable and can degrade or lead to further DNA damage. For some aromatic amine adducts, the N-glycosidic bond that connects the deoxyribose sugar to the modified base can become labile. Research on the related compound trans-4-N-acetoxy-N-acetylaminostilbene has shown that its guanine adducts cause the N-glycosidic bond of deoxyribose to be cleaved readily. nih.gov This cleavage results in the loss of the entire modified base from the DNA backbone, a process known as depurination. nih.gov Such depurination creates an abasic site in the DNA, which is itself a form of DNA damage. This suggests that some adducts formed by metabolites of aromatic amines can be chemically unstable, leading to secondary DNA lesions.

Interaction with Other Biomolecules (e.g., Proteins, RNA)

While DNA is considered the primary target for chemical carcinogens, reactive metabolites like this compound can also interact with other cellular nucleophiles, including RNA and proteins. The electrophilic intermediates generated from these compounds are not exclusively specific to DNA. Studies have demonstrated that RNA is also a target for adduction. The reaction of the related carcinogen trans-4-N-acetoxy-N-acetylaminostilbene with RNA in vitro results in the formation of guanine adducts, similar to those formed in DNA. nih.gov Further work with another related compound, N-acetoxy-4-acetamidostilbene, showed that it reacts with RNA and various homopolynucleotides to form multiple adducts. nih.gov This research also suggested the possibility of phosphate (B84403) alkylation within the RNA backbone, indicating that the phosphodiester linkage is another potential site of attack. nih.gov Although less characterized, reactions with nucleophilic amino acid residues in proteins are also possible.

Analytical and Methodological Approaches in N Acetoxy 4 Acetylaminobiphenyl Research

Detection and Quantification of N-Acetoxy-4-acetylaminobiphenyl-DNA Adducts

The covalent binding of this compound (N-OAc-AABP) to DNA results in the formation of DNA adducts. The detection and quantification of these adducts are fundamental to understanding its carcinogenic potential. Various highly sensitive methods have been developed and are employed for this purpose.

Chromatographic methods, particularly when coupled with mass spectrometry, are considered the gold standard for DNA adduct analysis due to their high specificity and sensitivity. chemrxiv.orgchemrxiv.org

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used to separate DNA adducts from normal nucleosides after enzymatic hydrolysis of DNA. nih.govfrontiersin.org The technique can be paired with UV or fluorescence detectors for quantification. For instance, HPLC analysis has been used to confirm the formation of specific adducts in DNA damaged by related compounds like N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). nih.govnih.gov In one study, the bisphosphate derivatives of adducts formed by the chemical interaction of N-OAc-AABP with calf thymus DNA were analyzed by HPLC, showing identical retention times to those generated from peroxidase-mediated activation of N-OH-AABP, suggesting they were structurally the same. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers enhanced resolution and sensitivity compared to conventional HPLC. chemrxiv.org UPLC-MS/MS is a cornerstone of "DNA adductomics," a field focused on the comprehensive analysis of DNA modifications. frontiersin.orgmdpi.com The method involves enzymatic digestion of DNA to release the adducted nucleosides, which are then separated by UPLC and detected by a mass spectrometer. mdpi.com Tandem MS (MS/MS) allows for structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. nih.govnih.gov For example, a liquid chromatography tandem mass spectrometry method with a detection limit of 700 attomoles (1 adduct in 10⁹ bases) has been successfully used to analyze for dG-C8-4-aminobiphenyl adducts in human bladder DNA. nih.gov

Table 1: Comparison of Chromatographic Techniques for DNA Adduct Analysis

| Technique | Principle | Advantages | Common Applications in AABP Research |

|---|---|---|---|

| HPLC-UV/Fluorescence | Separation of adducts based on polarity, followed by detection using UV absorbance or fluorescence. | Robust, widely available. | Separation and preliminary quantification of N-OAc-AABP-DNA adducts. nih.govnih.gov |

| UPLC-MS/MS | High-resolution separation coupled with mass-based detection and fragmentation for structural confirmation. | High sensitivity and specificity, allows for structural elucidation, suitable for complex mixtures. chemrxiv.orgchemrxiv.org | Targeted quantification and untargeted screening of DNA adducts in biological samples. mdpi.comnih.gov |

Immunochemical methods utilize antibodies that specifically recognize and bind to DNA adducts. These techniques are valuable for screening large numbers of samples.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay used for detecting and quantifying substances such as DNA adducts. cellbiolabs.comcellbiolabs.com In a competitive binding ELISA, for example, experimentally induced antibodies against modified DNA can be used. Such antibodies have shown significantly better recognition of DNA from bladder cancer patients compared to DNA from healthy individuals, suggesting the presence of relevant adducts. nih.govnih.gov The general principle involves adsorbing DNA samples onto a high-binding plate, followed by probing with a specific primary antibody against the adduct and a secondary enzyme-conjugated antibody for detection. cellbiolabs.com

Immuno-slot blot: This is another immunoassay format where DNA samples are immobilized on a membrane and then probed with specific antibodies to detect the presence of adducts.

Immunohistochemistry: This method allows for the visualization of adducts within cells and tissues. An immunoperoxidase method using a monoclonal antibody that recognizes 4-aminobiphenyl-DNA has been used to detect DNA damage in oral cells, showing higher levels of adducts in smokers compared to non-smokers. nih.gov Similarly, antibodies have been used to detect adducts in the nuclear DNA of cultured human fibroblasts treated with the related compound N-acetoxy-2-acetylaminofluorene (N-AcO-AAF), visualized through immunofluorescence microscopy. nih.gov

The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10¹⁰ nucleotides. nih.govsemanticscholar.org This makes it particularly suitable for detecting adducts resulting from low-level environmental exposures. semanticscholar.orgwisnerbaum.com

The procedure involves four main steps:

Enzymatic digestion of the adducted DNA to 3'-mononucleotides.

Enrichment of the adducted nucleotides.

Labeling of the adducts with a high-activity ³²P-phosphate group from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.

Separation of the radiolabeled adducts by thin-layer chromatography (TLC) or HPLC, followed by quantification via their radioactive decay. nih.gov

This technique has been successfully applied to characterize DNA adducts formed from the interaction of N-OAc-AABP with calf thymus DNA. nih.gov The assay revealed two distinct adducts, both of which retained the acetyl group. These were later identified as 3-(deoxyguanosine-N²-yl)-4-acetylaminobiphenyl (dG-N²-AABP) and N-(deoxyguanosine-C8-yl)-4-acetylaminobiphenyl (dG-C8-AABP). nih.gov

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for quantifying isotopes, particularly ¹⁴C, at extremely low levels. nih.gov It allows for the detection of DNA adducts at levels as low as one adduct per 10¹² nucleotides, far exceeding the sensitivity of methods like liquid scintillation counting. nih.govnih.gov

In the context of N-OAc-AABP research, this would involve treating cells or animals with ¹⁴C-labeled 4-acetylaminobiphenyl (B142796). Following exposure, DNA is isolated with rigorous precautions to prevent contamination. nih.gov The DNA is then converted to graphite, and the ¹⁴C content is measured by AMS. nih.gov This allows for the direct quantification of adduct levels. AMS has been used to provide the first direct evidence of DNA adduct formation at clinically relevant concentrations for other compounds, demonstrating its power for studying adducts at realistic exposure levels. nih.govoup.comoup.com

Spectroscopic Characterization of this compound and its Adducts

While the techniques above are excellent for detection and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of N-OAc-AABP and its DNA adducts.

NMR spectroscopy is a powerful tool for determining the precise chemical structure of molecules, including the exact site of attachment of the carcinogen to the DNA base and the conformation of the adduct within the DNA helix.

To perform NMR analysis, adducts must be synthesized and purified in sufficient quantities. nih.gov The analysis of adducts formed by the reaction of N-OAc-AABP has been accomplished using ¹H-NMR. nih.gov By analyzing the proton NMR and mass spectrometry data of the adducts generated from the interaction of N-OAc-AABP with DNA, researchers were able to identify the structures of the major adducts as dG-N²-AABP and dG-C8-AABP. nih.gov High-resolution ¹H-NMR and ¹³C-NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide the detailed data needed for unambiguous structure elucidation of complex adducts. nih.gov

Table 2: Summary of Analytical Methods in this compound Research

| Method Class | Specific Technique | Primary Use | Sensitivity | Structural Information |

|---|---|---|---|---|

| Chromatography | UPLC-MS/MS | Quantification and Identification | High (attomole to femtomole) nih.gov | High (Molecular weight and fragmentation pattern) nih.gov |

| Immunochemistry | ELISA | Screening and Quantification | Moderate to High | Low (confirms presence of a specific epitope) |

| Post-labeling | ³²P-Postlabeling Assay | Ultrasensitive Detection | Very High (1 in 10¹⁰ nucleotides) nih.govsemanticscholar.org | Moderate (Chromatographic behavior) |

| Mass Spectrometry | Accelerator Mass Spectrometry (AMS) | Ultra-trace Quantification | Extremely High (1 in 10¹² nucleotides) nih.gov | Low (Quantifies isotope, not structure) |

| Spectroscopy | Nuclear Magnetic Resonance (NMR) | Definitive Structure Elucidation | Low (requires µg-mg amounts) | Very High (Detailed atomic connectivity and conformation) nih.govnih.gov |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool in the study of this compound, particularly for the identification and characterization of its covalent adducts with DNA and proteins. The high sensitivity and structural elucidation capabilities of MS allow researchers to detect and identify the products of the reaction between the reactive electrophile and biological nucleophiles.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common approach for analyzing complex biological samples for the presence of this compound adducts. In such studies, DNA or protein is first isolated from cells or tissues that have been exposed to the compound. The macromolecules are then enzymatically hydrolyzed into their constituent deoxyribonucleosides or amino acids. The resulting mixture is separated by HPLC, and the eluent is introduced into the mass spectrometer for analysis.

Tandem mass spectrometry (MS/MS or MSn) is frequently employed to confirm the identity of potential adducts. In this technique, a specific ion corresponding to a putative adduct is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a molecular fingerprint that can be used to deduce the structure of the adduct. For instance, in the analysis of DNA adducts, a characteristic fragmentation involves the loss of the deoxyribose sugar moiety, providing strong evidence for the presence of a modification on the nucleobase.

The table below summarizes key aspects of mass spectrometry applications in the analysis of aromatic amine adducts, which are analogous to those formed by this compound.

| Technique | Application | Key Findings |

| HPLC-MS | Detection and quantification of DNA adducts | Separation of modified from unmodified deoxyribonucleosides. |

| Tandem MS (MS/MS) | Structural elucidation of adducts | Confirmation of covalent binding to macromolecules. |

| ESI-MS | Ionization of non-volatile biomolecules | Enables the analysis of DNA and peptide adducts. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the interaction of this compound with macromolecules like DNA. This method measures the absorption of UV and visible light by a sample, providing insights into structural changes of the analyte.

When this compound or its reactive metabolites bind to DNA, they can cause perturbations in the DNA's secondary structure. These structural changes can be detected by monitoring shifts in the UV-Vis absorption spectrum of the DNA. For example, a study on the closely related compound N-hydroxy-4-acetylaminobiphenyl demonstrated that its interaction with human DNA led to structural changes that were detectable by UV spectroscopy nih.govnih.gov. While the specific absorption maxima for this compound are not detailed in the provided search results, the methodology remains a fundamental approach in this area of research. The related compound, 4-acetylaminobiphenyl, exhibits a maximum absorption at 237 nm in alcohol.

The following table illustrates the type of data that can be obtained from UV-Vis spectroscopy in the study of DNA modification.

| Parameter | Observation | Interpretation |

| λmax (Wavelength of Maximum Absorbance) | Shift in the λmax of DNA | Indicates interaction and structural alteration. |

| Absorbance Intensity | Hyperchromicity or Hypochromicity | Reflects changes in the DNA double helix structure. |

Advanced Molecular Biology Techniques

The genotoxic potential of this compound is investigated using a variety of advanced molecular biology techniques. These methods are designed to assess the mutagenicity of the compound and to characterize the specific genetic alterations it induces.

Plasmid-Based Mutagenesis Assays

Plasmid-based mutagenesis assays are powerful in vitro tools for studying the mutagenic effects of chemical compounds. In these assays, a plasmid vector containing a reporter gene is treated with the chemical agent, in this case, this compound. The treated plasmid is then introduced into a host organism, typically bacteria or yeast, which is deficient in certain DNA repair pathways.

The survival of the plasmid and the frequency of mutations in the reporter gene are then measured. By analyzing the types of mutations that occur, researchers can gain insights into the mutagenic mechanisms of the compound. While specific studies employing plasmid-based assays for this compound were not identified in the provided search results, this methodology has been successfully used for similar compounds, such as N-acetoxy-N-2-acetylaminofluorene. These studies help to understand how DNA adducts formed by such compounds are processed by the cellular machinery and lead to mutations.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Studies

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive technique used to measure changes in gene expression in response to a chemical exposure. In the context of this compound research, qPCR can be used to determine whether exposure to this compound alters the expression of genes involved in DNA repair, cell cycle control, or apoptosis.

For a typical qPCR experiment, cells are treated with this compound, and their RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. The amplification of specific gene targets is monitored in real-time using fluorescent probes. By comparing the expression levels of target genes in treated versus untreated cells, researchers can identify gene expression pathways that are affected by the compound. While no specific qPCR studies on this compound were found, this technique is a standard method for assessing the cellular response to genotoxic agents.

Sequencing Technologies for Mutation Profiling

Modern sequencing technologies, particularly next-generation sequencing (NGS), have revolutionized the field of mutation profiling. These high-throughput methods allow for the comprehensive analysis of the entire genome or specific target genes to identify the full spectrum of mutations induced by a mutagenic agent like this compound.

In a typical mutation profiling study, DNA is isolated from cells or tissues that have been exposed to the compound. The DNA is then sequenced, and the resulting data is compared to the sequence of unexposed control DNA to identify any genetic alterations. This approach can reveal the specific types of mutations (e.g., base substitutions, insertions, deletions) and the sequence context in which they occur. This information is critical for understanding the mutagenic signature of this compound. For instance, a study on the related compound N-hydroxy-4-aminobiphenyl investigated its mutagenicity in the TP53 gene in mouse embryo fibroblasts, identifying a predominance of G>C/C>G transversions semanticscholar.org. Such studies provide a framework for how sequencing technologies can be applied to characterize the mutational landscape induced by this compound.

The table below outlines the application of sequencing technologies in mutation profiling.

| Sequencing Technology | Application | Data Generated |

| Sanger Sequencing | Targeted gene mutation analysis | Identification of specific point mutations. |

| Next-Generation Sequencing (NGS) | Whole-genome or exome sequencing | Comprehensive mutation spectrum, including substitutions, indels, and rearrangements. |

Computational and Theoretical Studies of N Acetoxy 4 Acetylaminobiphenyl Reactivity and Interactions

Quantum Chemical Calculations

Quantum chemical calculations are crucial in elucidating the electronic properties of N-Acetoxy-4-acetylaminobiphenyl and predicting its reactivity, particularly in the context of its biological activity as a carcinogen. These computational methods provide insights into the molecular orbitals and the distribution of electron density, which are fundamental to understanding its chemical behavior.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is characterized by a complex interplay of its aromatic biphenyl (B1667301) system and the N-acetoxy group. The reactivity of this compound is largely dictated by the nature of the nitrogen-oxygen bond. Theoretical calculations focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict sites susceptible to nucleophilic and electrophilic attack.

Transition State Analysis for Nitrenium Ion Formation

The formation of a nitrenium ion is a critical step in the mechanism of action for many carcinogenic arylamines. However, in the case of this compound, studies on its solvolysis reveal a more complex situation.

Research comparing the solvolysis of N-acetoxy-2-acetylaminofluorene with this compound in aqueous acetone (B3395972) at a neutral pH has shown a delicate balance between different reaction pathways. While N-acetoxy-2-acetylaminofluorene exclusively forms a nitrenium ion, this compound undergoes solvolysis through acyl-oxygen bond scission. rsc.org This suggests that the transition state leading to the nitrenium ion is less favorable for this compound under these conditions compared to its fluorene (B118485) analog. This difference in reaction mechanism has significant implications for the subsequent reactions with biological macromolecules like DNA.

Molecular Dynamics Simulations of DNA Adduction

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic interactions between small molecules and biological macromolecules such as DNA. For this compound, MD simulations can provide atomic-level insights into how its adducts affect the structure and function of DNA.

Conformational Changes in DNA Induced by Adducts

The covalent binding of metabolites of this compound to DNA forms adducts that can induce significant conformational changes in the DNA double helix. These structural perturbations are believed to be a key factor in the mutagenic and carcinogenic effects of the compound.

Studies on compounds with similar structures, such as 3-N,N-acetoxyacetylamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole, have shown that adduct formation, primarily at the C8 position of guanine (B1146940) residues, can cause substantial local distortions in the DNA structure. nih.gov These changes can include the transition from the normal right-handed B-form of DNA to the left-handed Z-form. nih.gov For this compound, it is expected that its DNA adducts would also lead to local unwinding of the helix, bending, and other distortions that can interfere with DNA replication and repair processes. The nature and extent of these conformational changes are likely influenced by the specific site of adduction and the surrounding DNA sequence. Furthermore, research on related aminobiphenyls indicates that the presence or absence of the acetyl group on the adduct significantly impacts its ability to block DNA replication. nih.gov

Binding Pockets and Intercalation Studies

The interaction of this compound-derived reactive species with DNA can occur through different modes, including covalent binding to the bases (adduction) and non-covalent intercalation between the base pairs. The biphenyl ring system of this compound suggests the possibility of intercalation, where the planar aromatic rings stack between the DNA base pairs.

While specific studies on the binding pockets and intercalation of this compound are not detailed in the provided search results, the formation of DNA adducts is a well-established mechanism for related compounds. The primary site of adduction for many arylamines is the C8 position of guanine. The resulting adduct can be positioned either in the major or minor groove of the DNA, or it can be intercalated into the DNA helix, leading to the conformational changes mentioned previously. The precise positioning of the adduct is critical in determining its biological consequences, such as the induction of mutations or the blockage of DNA polymerase.

Structure-Activity Relationship (SAR) Modeling

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR modeling helps to identify the key molecular features responsible for their carcinogenic and mutagenic properties.

A study of a series of analogs of N-hydroxy-4-acetylaminobiphenyl, a closely related compound, has provided valuable insights into the structural requirements for their interaction with hamster hepatic N,N-acetyltransferase (N,N-AT). This enzyme is involved in the metabolic activation of these compounds. The study investigated how modifying the atom or functional group between the two phenyl rings affects the ability of these compounds to act as substrates and inactivators of N,N-AT. nih.gov

The results indicated that while most of the analogs were effective substrates for the acetyltransferase, their potency as mechanism-based inactivators varied significantly. nih.gov This suggests that the nature of the linker between the phenyl rings plays a crucial role in the inactivation mechanism. For example, trans-N-Hydroxy-4-acetylaminostilbene was found to be a particularly potent inactivator. nih.gov

Below is a table summarizing the findings for some of the analogs studied:

| Compound Analog of N-hydroxy-4-acetylaminobiphenyl | Linker Group | Activity as N,N-AT Substrate | Activity as N,N-AT Inactivator |

| N-hydroxy-4-acetylaminobiphenyl | Direct bond | Active | Active |

| Ketone analog | -CO- | Active | Least effective inactivator |

| Ether analog | -O- | Active | Active |

| Sulfone analog | -SO2- | Inactive | Inactive |

| trans-Stilbene analog | -CH=CH- | Active | Most potent inactivator |

Data sourced from a study on analogues of N-hydroxy-4-acetylaminobiphenyl and their interaction with hamster hepatic acetyltransferases. nih.gov

These SAR findings are critical for predicting the biological activity of related compounds and for designing molecules with reduced toxicity.

Predictive Models for Genotoxicity and Adduct Formation

Computational toxicology has emerged as a critical tool for predicting the genotoxic potential of chemical compounds, including this compound and related aromatic amines. These predictive models, primarily Quantitative Structure-Activity Relationship (QSAR) models, are designed to correlate a compound's chemical structure with its biological activity, such as mutagenicity and carcinogenicity.

The genotoxicity of this compound is linked to its metabolic activation into a reactive electrophile, the aryl nitrenium ion, which can then bind to DNA to form adducts. nih.govplos.org Predictive models aim to identify the structural features and physicochemical properties that facilitate this process. Key molecular descriptors often used in these models for aromatic amines include hydrophobicity (logP), the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and various steric factors. scispace.com These parameters help to model the metabolic activation pathways and the subsequent interaction with DNA. scispace.com

Various in silico tools and platforms are used to predict genotoxicity. These systems often employ a combination of QSAR models and structural alerts to assess the potential for a chemical to cause mutations or chromosomal aberrations. nih.gov The performance of these individual models typically results in balanced accuracies ranging from 57% to 73%. nih.gov To enhance predictive power, a consensus approach, which combines the predictions from multiple models, is often employed. For instance, a Naïve Bayes consensus model has been shown to achieve a balanced accuracy of 81.2%, with a sensitivity of 87.24% and a specificity of 75.20%, offering a more reliable method for prioritizing substances for further testing. nih.gov

The primary DNA adduct formed by the metabolic activation of related compounds like 4-aminobiphenyl (B23562) is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4ABP). nih.govplos.org High-performance liquid chromatography (HPLC) analysis has confirmed the formation of this specific adduct in DNA modified by N-hydroxy-4-acetylaminobiphenyl, a closely related metabolite. nih.govplos.org Similarly, studies with the analogous compound N-acetoxy-2-acetylaminofluorene show that the major adduct formed is N-(guanin-8-yl)-2-aminofluorene, which constitutes over 80% of the total adducts. nih.gov Theoretical models focus on predicting the likelihood of formation of these N-(deoxyguanosin-8-yl) adducts, which are considered critical lesions leading to the mutagenic effects of these compounds. nih.gov

Table 1: Performance of Individual QSAR Tools for Genotoxicity Prediction

| Tool/Model | Balanced Accuracy (%) | Sensitivity (%) | Specificity (%) |

|---|---|---|---|

| EPA TEST T1 | 68.1 | 48.55 | 87.66 |

| VEGA T2 | 73.16 | 63.34 | 82.98 |

| VEGA T3 | 70.14 | 63.66 | 76.63 |

| VEGA T4 | 68.42 | 58.07 | 78.76 |

| 'Best' Consensus Model | 81.2 | 87.24 | 75.20 |

Data sourced from a study on developing and evaluating schemes for prioritizing chemicals based on genotoxicity potential. nih.gov

In Silico Screening of Analogues

In silico screening of analogues of this compound is a computational strategy used to explore how structural modifications affect biological activity and to identify compounds with potentially altered properties. This approach is valuable for understanding the structure-activity relationships within this class of compounds.

Studies have been conducted on analogues of the related compound N-hydroxy-4-acetylaminobiphenyl (N-OH-AAB), where an atom or a small functional group is inserted between the two phenyl rings. nih.gov The purpose of such modifications is to probe the influence of structural and molecular properties on the compound's ability to act as a substrate or an inactivator of enzymes involved in its metabolic activation, such as N,N-acetyltransferase (N,N-AT). nih.gov

The findings from these screenings reveal that the nature of the atom or functional group bridging the phenyl rings significantly impacts the compound's effectiveness as a mechanism-based inactivator of N,N-AT. nih.gov For example, while most analogues acted as inactivators, the analogue with a sulfone (SO2) group was found to be inactive. nih.gov In contrast, trans-N-Hydroxy-4-acetylaminostilbene (N-OH-AAS), an analogue with a carbon-carbon double bond bridge, was identified as the most potent inactivator among the series studied. nih.gov The ketone analogue was the least effective among the active compounds. nih.gov

These experimental screening results provide crucial data for developing and validating in silico models. By correlating the observed activities of these analogues with their computed molecular properties (e.g., electronic properties, steric hindrance, bond lengths), researchers can refine predictive models. This allows for the virtual screening of a much larger library of hypothetical analogues, helping to prioritize the synthesis of novel compounds with specific desired (or undesired) activities and to better predict the potential toxicity of related, untested chemicals.

Table 2: Activity of N-hydroxy-4-acetylaminobiphenyl (N-OH-AAB) Analogues

| Analogue | Bridging Group | Activity as N,N-AT Inactivator |

|---|---|---|

| N-OH-AAB (Parent) | Direct Bond | Active |

| Ketone Analogue | C=O | Least Effective (among active) |

| Ether Analogue | O | Active |

| Sulfone Analogue | SO2 | Inactive |

| trans-N-OH-AAS | -CH=CH- (trans) | Most Potent and Effective |

Based on a study of analogues as substrates and inactivators of hamster hepatic acetyltransferases. nih.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying N-Acetoxy-4-acetylaminobiphenyl in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended for precise quantification. Calibration curves should be prepared using deuterated internal standards to account for matrix effects. Stability studies must confirm analyte integrity during storage and processing (e.g., -20°C storage to prevent hydrolysis) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to minimize hydrolysis. Stability assessments should include periodic LC-MS analysis to detect degradation products like 4-acetylaminobiphenyl. Pre-experiment solubility tests in dimethyl sulfoxide (DMSO) or ethanol are advised to ensure homogeneity .

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.